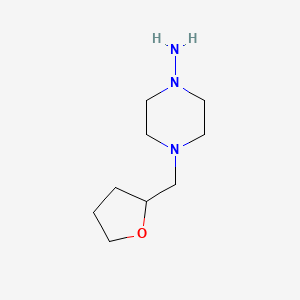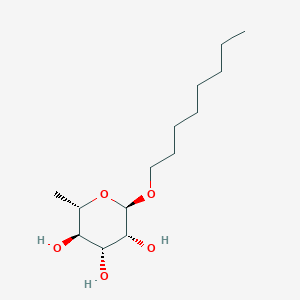
3-Methylphenyl pentafluoropropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methylphenyl pentafluoropropanoate is a chemical compound with the molecular formula C10H7F5O2. It is also known by other names such as 3-methylphenyl perfluoropropanoate and pentafluoropropionic acid 3-tolyl ester . This compound is characterized by the presence of a pentafluoropropanoate group attached to a 3-methylphenyl ring, making it a unique fluorinated ester.
Vorbereitungsmethoden
The synthesis of 3-Methylphenyl pentafluoropropanoate typically involves the esterification of 3-methylphenol with pentafluoropropionic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or a dehydrating agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond . Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
3-Methylphenyl pentafluoropropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The fluorine atoms in the pentafluoropropanoate group can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-Methylphenyl pentafluoropropanoate has several applications in scientific research:
Biology: The compound can be used in biochemical studies to investigate the effects of fluorinated esters on biological systems.
Medicine: Fluorinated compounds like this compound are explored for their potential use in drug development due to their unique properties and interactions with biological targets.
Wirkmechanismus
The mechanism of action of 3-Methylphenyl pentafluoropropanoate involves its interaction with molecular targets through its ester and fluorinated groups. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The fluorinated group imparts unique properties such as increased lipophilicity and metabolic stability, which can affect the compound’s interaction with enzymes and receptors .
Vergleich Mit ähnlichen Verbindungen
3-Methylphenyl pentafluoropropanoate can be compared with other fluorinated esters such as methyl pentafluoropropanoate and ethyl pentafluoropropanoate. These compounds share similar structural features but differ in the alkyl group attached to the ester. The presence of the 3-methylphenyl group in this compound makes it unique, providing distinct chemical and physical properties that can be advantageous in specific applications .
Similar Compounds
- Methyl pentafluoropropanoate
- Ethyl pentafluoropropanoate
- 3-Methylphenyl perfluoropropanoate
Eigenschaften
CAS-Nummer |
24271-51-0 |
|---|---|
Molekularformel |
C10H7F5O2 |
Molekulargewicht |
254.15 g/mol |
IUPAC-Name |
(3-methylphenyl) 2,2,3,3,3-pentafluoropropanoate |
InChI |
InChI=1S/C10H7F5O2/c1-6-3-2-4-7(5-6)17-8(16)9(11,12)10(13,14)15/h2-5H,1H3 |
InChI-Schlüssel |
VCFKKISUOVMLFT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)OC(=O)C(C(F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[4-[(4aS)-1,2,4,4a,5,11-hexahydro-[1,4]oxazino[3,4-c][1,4]benzodiazepine-6-carbonyl]-3-chlorophenyl]-2-phenylbenzamide;hydrochloride](/img/structure/B13427122.png)

![5-(Prop-2-yn-1-yl)bicyclo[4.1.0]heptan-2-one](/img/structure/B13427127.png)




![1-isopropyl-6-(pyrazin-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B13427154.png)

![(1R,2R,3R,5S)-8-[(E)-3-iodoprop-2-enyl]-3-(4-methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid;hydrochloride](/img/structure/B13427172.png)

